molecular formula C12H7Cl2NO3 B6392486 5-(3,5-Dichlorophenyl)-6-hydroxynicotinic acid CAS No. 1261899-62-0

5-(3,5-Dichlorophenyl)-6-hydroxynicotinic acid

Cat. No.: B6392486
CAS No.: 1261899-62-0
M. Wt: 284.09 g/mol
InChI Key: RHYPJNFHGRBGMS-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a dichlorophenyl group attached to the nicotinic acid moiety

Properties

IUPAC Name

5-(3,5-dichlorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-8-1-6(2-9(14)4-8)10-3-7(12(17)18)5-15-11(10)16/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYPJNFHGRBGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688038
Record name 5-(3,5-Dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-62-0
Record name 5-(3,5-Dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenyl)-6-hydroxynicotinic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with a suitable nicotinic acid derivative. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used in nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

5-(3,5-Dichlorophenyl)-6-hydroxynicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorophenylacetic acid
  • 3,5-Dichlorobenzoic acid
  • 6-Hydroxynicotinic acid

Uniqueness

5-(3,5-Dichlorophenyl)-6-hydroxynicotinic acid is unique due to the presence of both the dichlorophenyl and hydroxynicotinic acid moieties. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

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